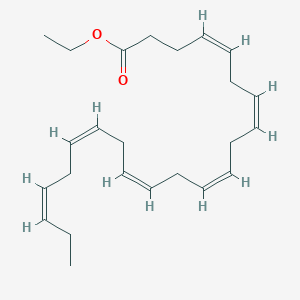

ドコサヘキサエン酸エチル

概要

説明

ドコサヘキサエン酸エチルエステルは、ドコサヘキサエン酸の誘導体であり、長鎖ω-3系多価不飽和脂肪酸です。主に魚油に含まれ、脳や目の発達に重要な健康効果があることで知られています。ドコサヘキサエン酸エチルエステルは、親化合物と比較して安定性と生体利用率が高いため、栄養補助食品や医薬品によく使用されます。

2. 製法

合成ルートと反応条件: ドコサヘキサエン酸エチルエステルは通常、ドコサヘキサエン酸とエタノールをエステル化することで合成されます。この反応は、硫酸などの酸またはリパーゼなどの酵素で触媒することができます。 反応条件は、通常、触媒の存在下でドコサヘキサエン酸とエタノールの混合物を還流して反応が完了するまで行います .

工業生産方法: 工業規模では、ドコサヘキサエン酸は魚油または微細藻類から調達されることが多いです。エステル化プロセスは、高純度と高収率を達成するために最適化されています。 高性能液体クロマトグラフィー(HPLC)や分子蒸留などの技術が、製品の精製に使用されます .

科学的研究の応用

Docosahexaenoic Acid ethyl ester has a wide range of applications in scientific research:

Chemistry: Used as a standard in analytical chemistry for the quantification of omega-3 fatty acids.

Biology: Studied for its role in cell membrane fluidity and function.

Medicine: Investigated for its potential in treating neurodegenerative diseases, cardiovascular diseases, and inflammatory conditions

Industry: Used in the formulation of dietary supplements and functional foods.

作用機序

ドコサヘキサエン酸エチルエステルは、主に細胞膜への組み込みによって効果を発揮し、膜の流動性と受容体の機能に影響を与えます。また、抗炎症作用と神経保護作用を持つ生物活性脂質メディエーターの産生にも関与しています。 この化合物は、脂質代謝やシグナル伝達に関与する経路など、さまざまな分子経路を標的にしています .

類似化合物:

- エイコサペンタエン酸エチルエステル

- ドコサペンタエン酸エチルエステル

- アラキドン酸エチルエステル

比較:

- エイコサペンタエン酸エチルエステル: 構造は似ていますが、ドコサヘキサエン酸の6つに対して二重結合が5つあります。また、抗炎症作用を持つω-3系脂肪酸です。

- ドコサペンタエン酸エチルエステル: 二重結合が5つあり、ω-3系脂肪酸生合成経路におけるエイコサペンタエン酸とドコサヘキサエン酸の中間体です。

- アラキドン酸エチルエステル: 二重結合が4つのω-6系脂肪酸で、プロ炎症性エイコサノイドの産生に関与しています .

ドコサヘキサエン酸エチルエステルは、その高い不飽和度により、独自の生物活性と健康効果を持っています。

生化学分析

Biochemical Properties

Ethyl docosahexaenoate interacts with various enzymes, proteins, and other biomolecules. It is involved in the regulation of fatty acid metabolism . The compound is also known to influence the production of eicosanoids, which are signaling molecules that have various physiological roles, including the regulation of inflammation and immunity .

Cellular Effects

Ethyl docosahexaenoate has significant effects on various types of cells and cellular processes. It has been shown to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to attenuate interleukin-6 production from stimulated glial cells, which involves nuclear factor kappaB inactivation .

Molecular Mechanism

At the molecular level, ethyl docosahexaenoate exerts its effects through various mechanisms. It is known to interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, it has been shown to ameliorate inflammatory processes through the production of DHA-derived docosanoids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl docosahexaenoate change over time. It has been observed that DHA as ethyl esters were similarly digested in an aqueous solution, leading to the formation of di- and monoacylglycerols . Moreover, degradation of hydroperoxides was detected in the process .

Dosage Effects in Animal Models

The effects of ethyl docosahexaenoate vary with different dosages in animal models. It has been shown that feeding DPAn-6 alone, provided as an ethyl ester, reduced paw edema in rats, approaching the effect of indomethacin

Metabolic Pathways

Ethyl docosahexaenoate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been found to shift glucose metabolism and promote the catabolism of fatty acids .

Transport and Distribution

Ethyl docosahexaenoate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation

準備方法

Synthetic Routes and Reaction Conditions: Docosahexaenoic Acid ethyl ester is typically synthesized through the esterification of docosahexaenoic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or by enzymes like lipase. The reaction conditions often involve refluxing the mixture of docosahexaenoic acid and ethanol in the presence of a catalyst until the reaction is complete .

Industrial Production Methods: On an industrial scale, docosahexaenoic acid is often sourced from fish oil or microalgae. The esterification process is optimized to achieve high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and molecular distillation are employed to purify the product .

化学反応の分析

反応の種類: ドコサヘキサエン酸エチルエステルは、以下を含むさまざまな化学反応を起こします。

酸化: 特に光、熱、酸素にさらされると、自動酸化を受けやすいです.

還元: 特定の条件下で対応するアルコールに還元することができます。

置換: エチルエステル基が他の官能基に置換される置換反応に参加することができます。

一般的な試薬と条件:

酸化: 酸素、光、熱は、酸化を誘発する一般的な要因です。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

置換: エチルエステル基を置換するために、さまざまな求核剤を使用できます。

主要な生成物:

酸化: 過酸化物やその他の酸化分解生成物を生成します。

還元: ドコサヘキサエノールを生成します。

置換: 使用した求核剤に応じて、さまざまな置換誘導体を生成します。

4. 科学研究への応用

ドコサヘキサエン酸エチルエステルは、科学研究において幅広い用途があります。

化学: ω-3系脂肪酸の定量のための分析化学における標準物質として使用されます。

生物学: 細胞膜の流動性と機能における役割について研究されています。

類似化合物との比較

- Eicosapentaenoic Acid ethyl ester

- Docosapentaenoic Acid ethyl ester

- Arachidonic Acid ethyl ester

Comparison:

- Eicosapentaenoic Acid ethyl ester: Similar in structure but has five double bonds compared to six in docosahexaenoic acid. It is also an omega-3 fatty acid with anti-inflammatory properties.

- Docosapentaenoic Acid ethyl ester: Contains five double bonds and is an intermediate between eicosapentaenoic acid and docosahexaenoic acid in the omega-3 fatty acid biosynthesis pathway.

- Arachidonic Acid ethyl ester: An omega-6 fatty acid with four double bonds, involved in the production of pro-inflammatory eicosanoids .

Docosahexaenoic Acid ethyl ester is unique due to its high degree of unsaturation, which imparts distinct biological activities and health benefits.

特性

IUPAC Name |

ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNKVODZACVXDS-YNUSHXQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026353 | |

| Record name | Docosahexaenoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81926-94-5 | |

| Record name | Docosahexaenoic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81926-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl docosahexaenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081926945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosahexaenoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL DOCOSAHEXAENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PO7G8PA8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

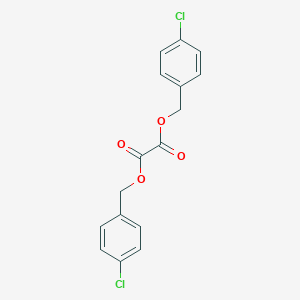

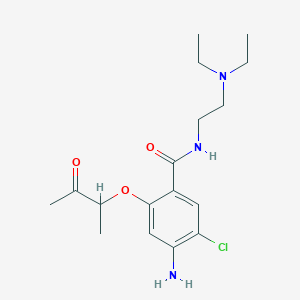

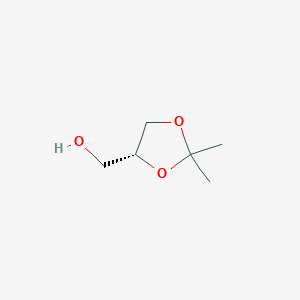

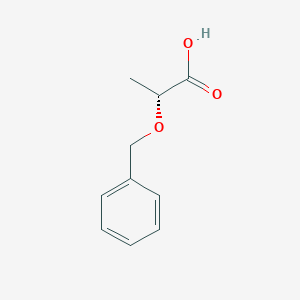

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)-](/img/structure/B27462.png)